3-(2-Allylphenoxy)pyrrolidine hydrochloride

Description

IUPAC Nomenclature and Isomeric Considerations

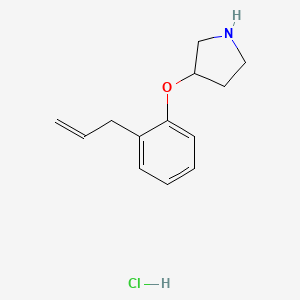

The systematic nomenclature of 3-(2-Allylphenoxy)pyrrolidine hydrochloride follows International Union of Pure and Applied Chemistry conventions, where the pyrrolidine ring serves as the primary structural backbone. The compound's complete chemical name reflects the positional relationships between its constituent functional groups, with the allyl group located at the ortho position of the phenoxy substituent attached to the third carbon of the pyrrolidine ring. The molecular formula C₁₃H₁₈ClNO encompasses thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 239.74 grams per mole.

The stereochemical considerations of this compound involve the potential for isomerism at the pyrrolidine ring, particularly at the carbon bearing the phenoxy substituent. The structural representation using Simplified Molecular Input Line Entry System notation appears as C=CCC1=CC=CC=C1OC2CNCC2.Cl, which explicitly defines the connectivity pattern while indicating the presence of the hydrochloride salt. The allyl group contributes additional conformational flexibility through its carbon-carbon double bond, creating opportunities for geometric isomerism and rotational conformers around the phenyl-oxygen bond.

The InChI representation provides an additional layer of structural specification through its hierarchical description system, enabling unambiguous identification of the compound across different chemical databases. This standardized approach ensures consistency in chemical communication and facilitates accurate cross-referencing between various research platforms and commercial suppliers.

Molecular Architecture: Pyrrolidine Core Modifications

The pyrrolidine core of this compound undergoes significant structural modification through the introduction of the 2-allylphenoxy substituent at the third position of the five-membered heterocyclic ring. This substitution pattern creates a unique molecular architecture that combines the conformational flexibility of the pyrrolidine ring with the extended conjugation possibilities offered by the aromatic phenyl system. The ether linkage connecting the pyrrolidine and phenyl components provides rotational freedom while maintaining the overall structural integrity of the molecule.

The pyrrolidine ring itself adopts envelope or twist conformations depending on the local environment and intermolecular interactions present in different phases of matter. The nitrogen atom within the pyrrolidine structure retains its basic character, which becomes protonated in the hydrochloride salt form, thereby influencing the overall electronic distribution throughout the molecule. The positioning of the phenoxy group at the third carbon of the pyrrolidine ring creates an asymmetric center, introducing chirality into the molecular framework and potentially requiring stereochemical considerations in synthetic applications.

The allyl substituent on the phenyl ring introduces additional structural complexity through its unsaturated carbon chain, which can participate in various chemical transformations including polymerization reactions, cycloaddition processes, and oxidative modifications. This functional group orientation places the reactive double bond in proximity to the aromatic system, potentially enabling intramolecular interactions or facilitating specific reaction pathways during synthetic manipulations.

Comparative analysis with related pyrrolidine derivatives reveals that the specific substitution pattern of this compound distinguishes it from other compounds within this chemical class. For instance, structural analogs such as 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride and 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride demonstrate how variations in substituent positioning and functional group identity can dramatically alter the overall molecular properties.

Crystallographic Characterization and Solid-State Behavior

The crystallographic characterization of this compound provides fundamental insights into its solid-state organization and intermolecular packing arrangements. Although comprehensive crystallographic data for this specific compound remains limited in the current literature, related pyrrolidine hydrochloride derivatives exhibit characteristic hydrogen bonding patterns and crystal packing motifs that likely extend to this particular structure. The hydrochloride salt formation typically results in ionic interactions between the protonated nitrogen center and the chloride anion, creating well-defined crystal lattices with predictable symmetry elements.

The solid-state behavior of pyrrolidine hydrochloride compounds generally involves the formation of hydrogen bond networks that stabilize the crystal structure through electrostatic interactions. These intermolecular forces contribute to the overall thermal stability and mechanical properties of the crystalline material, influencing parameters such as melting point, solubility characteristics, and storage stability. The presence of both the aromatic phenyl system and the flexible allyl chain in this compound creates opportunities for additional intermolecular interactions including π-π stacking between aromatic rings and van der Waals forces between aliphatic components.

Storage recommendations for the compound typically specify dry conditions at temperatures between 2-8°C, indicating sensitivity to moisture and thermal decomposition pathways. The solid-state stability appears enhanced in the hydrochloride salt form compared to the free base, reflecting the stabilizing influence of the ionic interactions within the crystal lattice. Commercial suppliers report storage under sealed conditions to prevent moisture absorption and maintain chemical integrity over extended periods.

The powder diffraction characteristics of pyrrolidine hydrochloride compounds demonstrate crystalline behavior with sharp diffraction peaks corresponding to well-ordered molecular arrangements. These crystallographic features enable quality control assessment and purity determination through analytical techniques such as X-ray powder diffraction and differential scanning calorimetry. Understanding the solid-state properties proves essential for pharmaceutical applications where crystal polymorphism can significantly impact bioavailability and therapeutic efficacy.

| Solid-State Property | Specification | Reference |

|---|---|---|

| Storage Temperature | 2-8°C | |

| Storage Conditions | Sealed, dry environment | |

| Salt Form | Hydrochloride | |

| Crystalline Behavior | Well-ordered molecular arrangements |

Properties

IUPAC Name |

3-(2-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-5-11-6-3-4-7-13(11)15-12-8-9-14-10-12;/h2-4,6-7,12,14H,1,5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGRHGDFGOZQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Allylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenoxy group that includes an allyl moiety. This specific substitution pattern is crucial for its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 250.72 g/mol

Biological Activities

Research indicates that compounds containing pyrrolidine rings, such as this compound, exhibit a range of biological activities:

- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, which may lead to antidepressant effects.

- Antimicrobial Properties : The allyl group can enhance interactions with microbial membranes, suggesting antimicrobial potential.

- Inhibition of Enzymatic Activity : Studies have indicated that related compounds can inhibit various enzymes, including phospholipases, which are crucial in cell signaling and membrane dynamics .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution with Phenoxy and Allyl Groups : The introduction of the phenoxy and allyl substituents is critical for the compound's biological activity.

Modern synthetic approaches often utilize catalysts to enhance yields and selectivity.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies : A study demonstrated that related pyrrolidine derivatives could inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme implicated in phospholipidosis. This inhibition correlates with the potential for drug-induced toxicity, suggesting caution in therapeutic applications .

- Cell Viability Assays : Experiments conducted on various cell lines showed that derivatives of this compound could affect cell viability at specific concentrations, indicating a dose-dependent response which is critical for understanding therapeutic windows .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Pyrrolidinone | A lactam form of pyrrolidine | Used extensively in industrial applications |

| N-Methylpyrrolidone | A methylated derivative of pyrrolidine | Known for its solvent properties |

| 3-(4-Chlorophenoxy)pyrrolidine | Similar phenoxy substitution but with chlorine | Exhibits different biological activity |

| 1-Methylpyrrolidine | Methylated version of pyrrolidine | Often used in drug formulations |

The table illustrates how this compound stands out due to its specific substitution pattern and associated biological activities compared to other pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to modulate the neurokinin-1 (NK1) receptor makes it a candidate for developing therapies targeting pain perception, stress responses, and inflammation. The NK1 receptor is involved in various physiological processes, and antagonists like 3-(2-Allylphenoxy)pyrrolidine hydrochloride can help in managing conditions such as anxiety and chronic pain.

Biological Studies

In biological research, this compound is utilized to study the interaction with the NK1 receptor. By inhibiting substance P—a neuropeptide associated with pain signaling—researchers can explore its effects on pain modulation and stress-related behaviors. Various assays are employed to assess binding affinities and biological activities .

Pharmaceutical Development

The compound has potential applications in developing pharmaceuticals aimed at treating conditions linked to the NK1 receptor. Its synthesis can be optimized through modern catalytic methods, enhancing yield and selectivity for specific therapeutic targets.

Case Study 1: Pain Management

A study investigating the effects of this compound on chronic pain models demonstrated significant analgesic properties through NK1 receptor antagonism. The results indicated a reduction in pain perception comparable to established analgesics .

Case Study 2: Stress Response Modulation

Research exploring the compound's effects on stress-related behaviors showed that it could effectively reduce anxiety-like symptoms in animal models. This suggests potential applications in treating anxiety disorders by targeting the NK1 receptor pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Allylphenoxy)pyrrolidine hydrochloride with structurally related pyrrolidine/phenoxy derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Allyl and methoxy groups (e.g., ) improve solubility and facilitate nucleophilic substitutions.

Biological Activity: Stereochemistry impacts pharmacological profiles. For example, the (R)-enantiomer of 3-(2-nitrophenoxy)pyrrolidine HCl is prioritized in chiral drug synthesis . Bromophenoxy derivatives (e.g., ) are used in kinase inhibitor development due to their halogen bonding capabilities.

Safety Profiles: Chlorinated and allyl-substituted compounds (e.g., ) are more likely to be classified as irritants. Non-halogenated analogs (e.g., 3-(Allyloxy)pyrrolidine HCl ) exhibit milder hazards.

Industrial vs. Pharmaceutical Use: Dichlorophenoxy derivatives (e.g., ) are common in agrochemicals, while nitrophenoxy variants (e.g., ) are restricted to laboratory-scale drug discovery.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Allylphenoxy)pyrrolidine hydrochloride typically proceeds through:

- Construction or procurement of a suitable pyrrolidine intermediate.

- Introduction of the 2-allylphenoxy group via nucleophilic substitution or coupling.

- Conversion of the free base pyrrolidine derivative to its hydrochloride salt for stability and handling.

Preparation of Pyrrolidine Intermediates

Catalytic Reductive Cyclization

A key approach involves the catalytic hydrogenation of hydroxybutyronitrile derivatives under acidic conditions to form pyrrolidinol intermediates, which can be further transformed into pyrrolidine compounds. For example, a hydroxybutyronitrile compound is subjected to hydrogen gas under pressure (15-150 psi, preferably 25-75 psi) at moderate temperatures (0-100°C, preferably 20-50°C) in the presence of Raney nickel or a Raney nickel/palladium on carbon catalyst mixture. This step reductively cyclizes the nitrile to a pyrrolidinol acid salt solution. The catalyst is then removed, and the free base pyrrolidinol is isolated by solvent evaporation, neutralization with base, and vacuum distillation.

This method provides a scalable route to pyrrolidinol intermediates essential for further functionalization.

Introduction of the 2-Allylphenoxy Group

Nucleophilic Substitution on Pyrrolidine

The 3-(2-allylphenoxy)pyrrolidine structure suggests the attachment of the allylphenoxy moiety at the 3-position of the pyrrolidine ring, likely through nucleophilic substitution of a suitable leaving group on a pyrrolidine intermediate.

A typical synthetic route involves:

- Preparation of 2-allylphenol or its derivatives.

- Activation of the pyrrolidine intermediate at the 3-position, possibly via mesylation or halogenation.

- Reaction of the activated pyrrolidine intermediate with 2-allylphenol under basic or neutral conditions to form the ether linkage.

While explicit experimental details for this step specific to this compound are scarce in the available sources, analogous reactions employing mesyl chloride activation and nucleophilic substitution by phenolates have been reported in pyrrolidine chemistry.

Reduction and Functional Group Transformations

Reductive Amination and Hydrogenation

In some synthetic schemes, reductive amination of pyrrole derivatives or related intermediates is used to build the pyrrolidine ring with desired substituents. Hydrogenation over palladium on carbon is employed to reduce double bonds and convert imines to amines, facilitating the formation of the pyrrolidine ring system.

Formation of Hydrochloride Salt

The free base 3-(2-allylphenoxy)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound's stability, crystallinity, and ease of handling for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Catalytic reductive cyclization of hydroxybutyronitrile | Raney nickel / Pd-C, H2 gas | 15-150 psi H2, 0-100°C | Pyrrolidinol intermediate (acid salt) |

| 2 | Isolation of free base pyrrolidinol | Base neutralization, vacuum distillation | Ambient to moderate temp | Free base pyrrolidinol |

| 3 | Activation of pyrrolidine (e.g., mesylation) | Mesyl chloride, base | Anhydrous solvent, low temp | Activated pyrrolidine intermediate |

| 4 | Nucleophilic substitution with 2-allylphenol | 2-Allylphenol, base | Reflux or room temperature | 3-(2-Allylphenoxy)pyrrolidine (free base) |

| 5 | Salt formation | Hydrochloric acid | Ambient | This compound salt |

Research Findings and Considerations

- The catalytic hydrogenation step is crucial for efficient ring closure and high purity intermediate formation. Raney nickel and palladium catalysts provide high conversion rates under mild conditions.

- The nucleophilic substitution step requires careful control of reaction conditions to prevent side reactions such as over-alkylation or polymerization of the allyl group.

- The hydrochloride salt formation improves compound stability and has been widely used in pharmaceutical preparations for pyrrolidine derivatives.

- No single-step synthesis has been reported; the process involves multi-step synthesis with purification at intermediate stages to ensure product quality.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Allylphenoxy)pyrrolidine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of substituted pyrrolidine hydrochlorides typically involves nucleophilic substitution or coupling reactions. For example, analogs like 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride are synthesized via multi-step protocols using polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) to ensure regioselectivity . Key parameters include:

- Stoichiometry : Maintaining a 1:1.2 molar ratio of pyrrolidine derivatives to aryl halides to minimize side reactions.

- Catalysts : Using KCO or NaH as bases to deprotonate intermediates .

- Work-up : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH) to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound, and how are purity and structural integrity validated?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify allylphenoxy and pyrrolidine moieties. For instance, analogous compounds show characteristic pyrrolidine ring protons at δ 2.5–3.5 ppm and allyl protons at δ 5.0–6.0 ppm .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity (>98%) and detects polar byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected at m/z 252.1 for CHClNO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with NIOSH-approved sensors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the allylphenoxy group in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or LC-MS to determine rate constants. For example, allyl groups in analogs like 3-(4-Trifluoromethylphenoxy)pyrrolidine show increased electrophilicity due to electron-withdrawing effects, accelerating substitution .

- Isotopic Labeling : Use O-labeled phenols to track oxygen transfer in oxidation reactions .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Test analogs (e.g., 3-(4-Propoxyphenoxy) vs. 3-(Trifluoromethylphenoxy) derivatives) in enzyme inhibition assays. Differences in IC values may correlate with substituent electronic profiles (e.g., trifluoromethyl’s lipophilicity enhancing membrane permeability) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Allyl groups may occupy hydrophobic pockets inaccessible to bulkier substituents .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies. The allylphenoxy C-O bond is prone to hydrolysis at pH < 3, as seen in related pyrrolidine salts .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis to 3-hydroxypyrrolidine and allylphenol is a common pathway .

Q. What experimental designs are recommended to evaluate the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Enantiomeric Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test catalytic activity in asymmetric aldol reactions. Pyrrolidine’s rigid structure may induce high enantioselectivity (>90% ee) .

- Circular Dichroism (CD) : Correlate absolute configuration with catalytic performance. For example, (R)-enantiomers of similar compounds show superior activity in C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.